Methyl 2-aminofuran-3-carboxylate
Overview
Description
Methyl 2-aminofuran-3-carboxylate is an organic compound with the molecular formula C6H7NO3 It is a derivative of furan, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-aminofuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of furan-3-carboxylic acid with methylamine. The reaction typically occurs under acidic conditions, where the carboxylic acid group is converted to an ester, and the amine group is introduced at the 2-position of the furan ring.
Another method involves the cyclization of a suitable precursor, such as a 2-aminobenzyl alcohol derivative, under dehydrating conditions. This method often requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. Common industrial methods include the use of catalytic hydrogenation and high-pressure reactors to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of different aminofuran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
Methyl 2-aminofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives are investigated for their therapeutic properties.
Industry: The compound is used in the development of new materials, including polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-aminofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminopyridine-3-carboxylate: Similar in structure but contains a pyridine ring instead of a furan ring.
Methyl 2-aminothiophene-3-carboxylate: Contains a thiophene ring, which has sulfur instead of oxygen in the heterocyclic ring.
Methyl 2-aminopyrrole-3-carboxylate: Contains a pyrrole ring, which has nitrogen in the heterocyclic ring.
Uniqueness
Methyl 2-aminofuran-3-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications where other heterocycles may not be suitable.
Properties
IUPAC Name |
methyl 2-aminofuran-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRJXTYTKMQHAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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